2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
Overview
Description
“3,4-DICHLORO-4’- (1,3-DIOXOLAN-2-YL)BENZOPHENONE” is a chemical compound with the molecular formula C16H12Cl2O3 . It’s also known by the synonym "(3,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone" .
Physical and Chemical Properties The molecular weight of this compound is 323.17 . It has a predicted boiling point of 477.1±45.0 °C and a predicted density of 1.363±0.06 g/cm3 .
Scientific Research Applications
Crystal Structure and Biological Activities of Thiophene Derivatives
Thiophene derivatives, including those similar to 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, have been extensively studied for their crystal structure and a wide spectrum of biological activities. These compounds exhibit antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties. Their applications extend beyond biological activities to material science, where polymeric thiophenes are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells due to their unique electronic properties (S. Nagaraju et al., 2018).
High Efficiency Polymer Solar Cells
Alternating copolymers based on thiophene derivatives have been synthesized and used as donor materials in high-efficiency polymer solar cells. These materials exhibit close packing of polymer chains in the solid state, contributing to notable improvements in solar cell performance metrics such as short-circuit current, open-circuit voltage, fill factor, and power conversion efficiency (Ruiping Qin et al., 2009).
Organic Semiconductors and Electrochromic Materials
Thiophene-based compounds have been designed and synthesized for use in organic semiconductors, demonstrating the ability to be doped by protonic acid in both solution and solid-state. These materials show broad absorption in the near-infrared range, indicating their potential for applications in optoelectronic devices (Chenzhu Yin et al., 2022). Additionally, thiophene derivatives have been incorporated into multi-electrochromic polymers, exhibiting fast switching times, reasonable optical contrast, and good coloration efficiency, making them suitable for electrochromic devices (Bin Hu et al., 2019).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3S/c15-9-2-1-8(7-10(9)16)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAZJQNWAVZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641971 | |
Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-94-4 | |
Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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